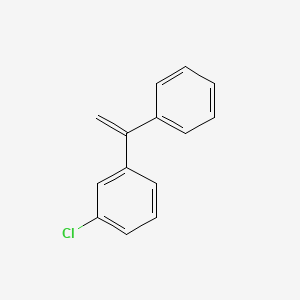

1-Chloro-3-(1-phenylvinyl)benzene

Descripción

Significance and Research Context of Halogenated Phenylvinyl Systems

Halogenated phenylvinyl systems, which include aryl and vinyl halides, are crucial building blocks in modern organic synthesis. nih.govresearchgate.net The presence of a halogen atom on either the aryl or vinyl component significantly influences the molecule's reactivity, making these compounds versatile substrates for a wide range of chemical transformations. libretexts.org

One of the most prominent applications of these systems is in cross-coupling reactions, such as the Heck-Mizoroki and Suzuki-Miyaura reactions. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Vinylarenes, which can be synthesized from aryl halides, are important intermediates in the production of fine chemicals and have been utilized in reactions like olefin metathesis. nih.gov The halogen substituent serves as a handle for these catalytic transformations, enabling the introduction of various functional groups.

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring can impact the reactivity of the compound. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. libretexts.orgmasterorganicchemistry.com However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the reaction intermediates. masterorganicchemistry.com This dual electronic nature provides a means to control the regioselectivity of chemical reactions. libretexts.org

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic center. nih.govresearchgate.net This interaction has been increasingly recognized and utilized in crystal engineering, materials science, and even in promoting chemical reactions. nih.govresearchgate.netresearchgate.net The unique electronic properties imparted by halogens also make these compounds valuable in the development of materials with specific optical and electronic characteristics. chemimpex.com

Scope of Academic Inquiry for 1-Chloro-3-(1-phenylvinyl)benzene

The academic inquiry into this compound, while specific, reflects the broader significance of halogenated phenylvinyl systems. Research on this compound primarily falls into the realms of synthetic organic chemistry and materials science. chemimpex.com

In synthetic organic chemistry, this compound serves as a key intermediate. chemimpex.com Its structure allows for a variety of chemical modifications. The vinyl group can undergo addition reactions, polymerization, or be used in coupling reactions. The chloro-substituted phenyl ring provides a site for nucleophilic aromatic substitution or further cross-coupling reactions. Researchers utilize this compound to construct more complex molecules, which may have applications in the development of pharmaceuticals and agrochemicals. chemimpex.com The presence of the chlorine atom enhances the electrophilic properties of the benzene (B151609) ring, making it susceptible to a range of substitution reactions. chemimpex.com

In the field of materials science, the interest in this compound lies in its potential as a monomer for the creation of specialty polymers. chemimpex.com The incorporation of this halogenated monomer can enhance the properties of the resulting polymers, such as thermal stability and mechanical strength. chemimpex.com These enhanced properties are desirable for applications in industries like automotive and electronics. chemimpex.com Additionally, the unique structure of the compound can contribute to the development of advanced materials with specific optical and electronic properties, potentially for use in sensors and display technologies. chemimpex.com

The study of compounds structurally similar to this compound, such as 1,3-Bis(1-phenylvinyl)benzene, provides further insight into its potential reactivity. The reaction of these related compounds with electron transfer reagents to form radical anions and subsequently complex cyclic products highlights the reactive nature of the 1-phenylvinyl group. evitachem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29265-81-4 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C14H11Cl | chemimpex.com |

| Molecular Weight | 214.69 g/mol | chemimpex.com |

| Appearance | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |

| Purity | ≥ 95-97% | chemimpex.comsigmaaldrich.com |

| Storage Temperature | 0-8 °C | chemimpex.comsigmaaldrich.com |

| MDL Number | MFCD06658409 | chemimpex.com |

| PubChem ID | 12634148 | chemimpex.com |

| InChI Key | MLZBESJTTHZAST-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBESJTTHZAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505124 | |

| Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29265-81-4 | |

| Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 1 Chloro 3 1 Phenylvinyl Benzene

Overview of Established Synthetic Pathways

The construction of the characteristic 1-phenylvinyl moiety attached to a 3-chlorophenyl ring can be achieved through various carbon-carbon bond-forming reactions. The most prominent and versatile of these are olefination reactions, particularly the Wittig reaction. Additionally, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent viable alternative strategies.

Wittig Olefination Approaches (e.g., from 3-Chlorobenzophenone (B110928) and Methyltriphenylphosphonium (B96628) bromide)

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and the predictability of the double bond's location. youtube.com The general principle involves the reaction of a phosphorus ylide with an aldehyde or a ketone to yield an alkene and a phosphine (B1218219) oxide. youtube.comudel.edu In the context of synthesizing 1-chloro-3-(1-phenylvinyl)benzene, the most direct Wittig approach involves the reaction of 3-chlorobenzophenone with a methylide reagent, generated from a methyltriphenylphosphonium halide. libretexts.org

The synthesis of the necessary phosphorus ylide, methylenetriphenylphosphorane, is typically a two-step process. First, triphenylphosphine (B44618) is reacted with methyl bromide in an SN2 reaction to form the stable salt, methyltriphenylphosphonium bromide. libretexts.org This phosphonium (B103445) salt is then deprotonated using a strong base to generate the highly reactive ylide. libretexts.org Common bases for this transformation include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). chemicalforums.com

The subsequent reaction of the generated ylide with 3-chlorobenzophenone proceeds via nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of the ketone. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired product, this compound, and triphenylphosphine oxide as a byproduct. youtube.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. youtube.com

Table 1: Representative Reaction Parameters for Wittig Olefination

| Parameter | Typical Conditions |

| Phosphonium Salt | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium, Sodium Hydride, Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | 0 °C to reflux |

This table presents generalized conditions for Wittig reactions of this type and may require optimization for the specific synthesis of this compound.

Other Reported Synthetic Strategies and Precursors

Beyond the Wittig reaction, other powerful synthetic methods can be envisaged for the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions offer a versatile platform for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a prominent example, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. masterorganicchemistry.com For the synthesis of the target molecule, one possible disconnection would involve the coupling of a (3-chlorophenyl)boronic acid derivative with a 1-phenylvinyl halide, or conversely, the coupling of 3-chloro-1-halobenzene with a (1-phenylvinyl)boronic acid derivative.

The Heck reaction provides another avenue, generally coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rug.nl In this context, 1-chloro-3-iodobenzene (B1293798) or 1-chloro-3-bromobenzene could be reacted with styrene (B11656) under Heck conditions to potentially yield the desired product, although regioselectivity could be a challenge.

Mechanistic Considerations in this compound Synthesis

The mechanism of the Wittig reaction has been the subject of extensive study. For the reaction of 3-chlorobenzophenone with methylenetriphenylphosphorane, the initial step is the nucleophilic addition of the ylide to the carbonyl group. The presence of the electron-withdrawing chloro group on one of the phenyl rings of the benzophenone (B1666685) can potentially enhance the electrophilicity of the carbonyl carbon, possibly influencing the reaction rate.

The stereochemical course of the Wittig reaction is a key consideration, although for the synthesis of a terminal alkene like this compound, it is not a factor. However, the nature of the ylide (stabilized or non-stabilized) and the reaction conditions can significantly impact the geometry of the resulting alkene in other cases. Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, generally lead to the formation of (Z)-alkenes with aldehydes, a result of kinetic control.

Green Chemistry Principles in Synthetic Route Development for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects of the Wittig reaction can be assessed from a green chemistry perspective.

A significant drawback of the traditional Wittig reaction is its poor atom economy, as a stoichiometric amount of triphenylphosphine oxide is generated as a byproduct. youtube.com Efforts to address this include the development of catalytic Wittig reactions, although these are not yet widely applicable.

Another area of focus is the use of more environmentally benign solvents. While ethereal solvents like THF and diethyl ether are common, research has explored performing Wittig reactions in greener alternatives, including water or even under solvent-free conditions by grinding the reactants together. The choice of base also has environmental implications, with the use of solid bases like potassium carbonate being explored to simplify workup procedures.

Stereochemical Control in the Synthesis of this compound

As previously mentioned, the synthesis of this compound results in a terminal alkene, which does not possess stereoisomers (E/Z isomers). Therefore, stereochemical control of the double bond geometry is not a relevant consideration for this specific target molecule.

However, if a substituted ylide were to be used in a reaction with 3-chlorobenzophenone, the stereochemical outcome would become a critical factor. The stereoselectivity of the Wittig reaction is a complex interplay of factors including the nature of the ylide, the structure of the carbonyl compound, the presence of lithium salts, and the reaction temperature.

Reactivity and Reaction Mechanisms of 1 Chloro 3 1 Phenylvinyl Benzene

Electrophilic Properties and Reactivity Profile

The chemical behavior of 1-chloro-3-(1-phenylvinyl)benzene is dictated by the interplay of its constituent functional groups: the chlorinated benzene (B151609) ring and the phenylvinyl moiety. The chlorine atom, being an electron-withdrawing group, imparts electrophilic character to the aromatic ring, making it susceptible to nucleophilic substitution reactions. This enhanced electrophilicity is a key feature, rendering the compound a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

The phenylvinyl group, on the other hand, can participate in electrophilic addition reactions. This dual reactivity makes the compound a versatile building block in organic synthesis. For instance, the chlorine atom can be substituted by various nucleophiles, while the vinyl group can undergo oxidation to form ketones or aldehydes, or be reduced. A notable reaction is its bromination, which yields 1-(2-bromo-1-phenylvinyl)-4-chlorobenzene.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound, with its aryl chloride functionality, is a suitable substrate for such transformations. These reactions typically involve a transition metal catalyst and enable the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. Several named reactions fall under this category, and while specific examples with this compound are not extensively documented in readily available literature, its structural motifs suggest its applicability in the following transformations:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nih.govchemspider.com Given that this compound is an aryl chloride, it could theoretically be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds. nih.govresearchgate.net The success of such a reaction would depend on the specific catalyst system and reaction conditions employed, as the reactivity of aryl chlorides can sometimes be challenging. researchgate.net The use of specialized ligands can be crucial for achieving high yields. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound could potentially undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl substituent onto the benzene ring. wikipedia.orgrsc.org Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less common for aryl chlorides compared to bromides and iodides, suitable catalytic systems can facilitate this transformation.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful tool for the synthesis of anilines and their derivatives.

Other Transition Metal-Catalyzed Coupling Reactions

While palladium catalysis is dominant, other transition metals like nickel, copper, and iron have emerged as viable alternatives, often offering different reactivity profiles and being more cost-effective.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective for a range of cross-coupling reactions, including Suzuki-Miyaura type couplings. rsc.orgnih.gov They have been shown to catalyze the coupling of aryl chlorides with various partners. nih.govutoronto.ca For instance, nickel complexes can be used to couple aryl mesylates and sulfamates with organoboron reagents. nih.gov Nickel catalysis can also be employed in three-component coupling reactions. wvu.edu

Copper-Catalyzed Cross-Coupling: Copper-based systems are particularly useful for certain types of coupling reactions, such as the Ullmann condensation. acs.org While the classical Ullmann reaction requires harsh conditions, modern copper-catalyzed methods operate under milder conditions. acs.org Copper can also catalyze the cross-coupling of organoboron compounds with alkyl halides and epoxides. nih.govrsc.org A notable application is in three-component couplings involving allenes and imines. nih.gov

Iron-Catalyzed Cross-Coupling: Iron, being abundant and non-toxic, is an attractive metal for catalysis. nsf.govd-nb.info Iron-catalyzed cross-coupling reactions of aryl chlorides with Grignard reagents have been developed. d-nb.infomdpi.com Mechanistic studies suggest the involvement of iron species in different oxidation states during the catalytic cycle. researchgate.net Iron can also facilitate cross-electrophile coupling reactions. nih.gov

Olefinic Reactivity of the Phenylvinyl Moiety

The 1-phenylvinyl group in this compound possesses a reactive double bond that can participate in a variety of addition and cycloaddition reactions.

Addition Reactions

The double bond of the phenylvinyl group is susceptible to attack by electrophiles, leading to addition products.

Halogenation: As previously mentioned, the phenylvinyl group can react with bromine to form a di-bromo addition product. Similarly, reaction with chlorine in the presence of a catalyst would be expected to yield the corresponding dichloro derivative. libretexts.org

Hydroboration-Oxidation: This two-step reaction sequence would be expected to add a hydroxyl group to the less substituted carbon of the vinyl group, resulting in the formation of an alcohol.

Hydrogenation: Catalytic hydrogenation would reduce the double bond to a single bond, converting the 1-phenylvinyl group to a 1-phenylethyl group.

Cycloaddition Reactions (e.g., Diels-Alder)

The phenylvinyl group can potentially act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The feasibility and stereochemical outcome of such a reaction would depend on the specific diene used and the reaction conditions. The electron-withdrawing nature of the chloro-substituted phenyl ring could influence the reactivity of the dienophile.

Functional Group Transformations of the Chloro Substituent

The chloro group on the aromatic ring of this compound is a key handle for a variety of functional group transformations, primarily through cross-coupling reactions and the formation of organometallic reagents. These reactions allow for the construction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the chloro substituent. While direct experimental data on this compound in all these named reactions is not extensively documented in publicly available literature, its identity as an aryl chloride makes it a suitable substrate for several well-established coupling methodologies. libretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used to form biaryl structures or to introduce new alkyl or vinyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: In a Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. cmu.edu This reaction is a valuable method for the vinylation of aryl halides. The catalytic cycle typically involves oxidative addition of the aryl chloride to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. researcher.life

Sonogashira Coupling: This coupling reaction would enable the formation of a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. gold-chemistry.orgsynarchive.comorganic-chemistry.org The products, conjugated enynes and aryl alkynes, are valuable building blocks in organic synthesis. gold-chemistry.org The mechanism involves separate but interconnected catalytic cycles for palladium and copper. gold-chemistry.org

Buchwald-Hartwig Amination: This reaction provides a route to synthesize aryl amines by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. chemimpex.comsynarchive.com This transformation is crucial for the synthesis of many pharmaceuticals and functional materials. The mechanism proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. chemimpex.com

Formation of Organometallic Reagents:

The chloro substituent can be utilized to form highly reactive organometallic intermediates, which can then be used in a variety of subsequent reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent would be expected to form the corresponding Grignard reagent, 3-(1-phenylvinyl)phenylmagnesium chloride. researchgate.netcolab.ws Grignard reagents are potent nucleophiles and strong bases, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. researchgate.netjustia.com The formation mechanism is believed to involve radical intermediates. colab.ws

Organolithium Reagent Formation: Lithium-halogen exchange offers another pathway to an organometallic intermediate. Reacting this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would likely result in the formation of 3-(1-phenylvinyl)phenyllithium. researchgate.netbeilstein-journals.org This reaction is typically very fast and kinetically controlled. beilstein-journals.org The resulting organolithium reagent is a powerful nucleophile and base.

| Transformation | Reagents | Expected Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 1-R-3-(1-phenylvinyl)benzene |

| Heck Reaction | Alkene, Pd catalyst, Base | 1-(Substituted vinyl)-3-(1-phenylvinyl)benzene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 1-(Alkynyl)-3-(1-phenylvinyl)benzene |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | N,N-R₂-(3-(1-phenylvinyl)phenyl)amine |

| Grignard Reagent Formation | Mg, Ether | 3-(1-phenylvinyl)phenylmagnesium chloride |

| Organolithium Reagent Formation | R-Li | 3-(1-phenylvinyl)phenyllithium |

Radical Reactions of this compound

The chloro group, under certain conditions, can be a precursor to an aryl radical. For instance, photoredox catalysis can activate aryl chlorides for radical reactions. evitachem.com Furthermore, the vinyl group can undergo radical addition reactions. A structurally related compound, 1,3-bis(1-phenylvinyl)benzene, is known to react with alkali metals to form radical anions that subsequently dimerize, highlighting the potential for radical formation involving the vinyl moiety. researchgate.net

One potential application in radical chemistry is Atom Transfer Radical Polymerization (ATRP). In ATRP, an initiator with a transferable halogen atom is used to polymerize vinyl monomers in a controlled manner. cmu.edunih.govillinois.edu Given its structure, this compound itself could potentially act as an initiator for ATRP, where the chloro group is the transferable atom. This would lead to the formation of polymers with a 3-(1-phenylvinyl)phenyl end group. cmu.edu

| Radical Reaction Type | Potential Role of this compound | Expected Outcome |

| Aryl Radical Formation | Precursor to 3-(1-phenylvinyl)phenyl radical | Intermediate for further reactions |

| Radical Addition to Vinyl Group | Substrate for radical addition | Formation of a more substituted alkyl radical |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a 3-(1-phenylvinyl)phenyl end group |

Mechanistic Elucidation of Key Transformations

The mechanisms of the key transformations involving the chloro substituent of this compound are generally well-understood from extensive studies on analogous aryl halides.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The catalytic cycles of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions all share common fundamental steps: libretexts.orgorganic-chemistry.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) species, forming a palladium(II) complex. This is often the rate-determining step.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. libretexts.org In the Sonogashira reaction, a copper acetylide, formed in a separate cycle, undergoes transmetalation with the palladium complex. gold-chemistry.orgsynarchive.com In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex. chemimpex.com In the Heck reaction, this step is replaced by the coordination and insertion of the alkene. researcher.life

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanism of Organometallic Reagent Formation:

Grignard Reagent: The formation of a Grignard reagent from an aryl chloride and magnesium metal is believed to proceed through a radical mechanism involving single electron transfer (SET) from the magnesium surface to the aryl halide. colab.ws

Organolithium Reagent (Lithium-Halogen Exchange): The mechanism of lithium-halogen exchange is thought to involve the formation of an "ate-complex" where the halogen coordinates to the lithium atom of the organolithium reagent, facilitating the exchange. researchgate.netbeilstein-journals.org

While these general mechanisms provide a strong framework for understanding the reactivity of this compound, detailed kinetic and computational studies specifically on this molecule would be necessary to elucidate the precise influence of the 1-phenylvinyl substituent on the reaction rates and pathways.

Applications of 1 Chloro 3 1 Phenylvinyl Benzene in Advanced Chemical Synthesis

Role as an Intermediate in Complex Organic Molecule Synthesis

1-Chloro-3-(1-phenylvinyl)benzene serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. chemimpex.com Its utility stems from the presence of both a vinyl and a chloro substituent on the benzene (B151609) ring, which allows for selective chemical transformations. The vinyl group can participate in various addition and polymerization reactions, while the chloro group can be a site for nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating intricate molecular architectures.

The chloro substituent, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing further substitutions. The vinyl group, on the other hand, can be a handle for chain extension or functionalization. This multifaceted reactivity is leveraged by synthetic chemists to build complex molecular frameworks that are often the core of specialty chemicals and advanced materials.

Precursor for Advanced Pharmaceutical Scaffolds

In the realm of medicinal chemistry, this compound is recognized as a precursor for the development of advanced pharmaceutical scaffolds. chemimpex.com The synthesis of many therapeutic agents relies on the construction of a central molecular framework, or scaffold, which is then functionalized to achieve the desired biological activity. The structural motifs present in this compound can be elaborated to form the core of various classes of drugs.

The ability to perform diverse chemical reactions on this molecule, such as palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings, allows for the introduction of a variety of functional groups. organic-chemistry.orgorganic-chemistry.org This versatility is paramount in the drug discovery process, where a library of compounds with slight structural modifications is often synthesized to optimize therapeutic efficacy. The chloro-substituted phenyl ring, for instance, is a common feature in many pharmaceuticals, and the vinyl group provides a point for further molecular diversification.

Building Block for Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound also serves as a foundational building block in the synthesis of modern agrochemicals. chemimpex.com The development of new pesticides, herbicides, and fungicides often requires the creation of novel molecular structures to overcome resistance and improve efficacy. The chemical handles on this compound provide synthetic routes to such innovative agrochemical compounds.

The introduction of specific functionalities at either the chloro or vinyl position can lead to the generation of molecules with desired biological activities against agricultural pests and diseases. The stability of the chloro-substituted aromatic ring combined with the reactivity of the vinyl group makes it an attractive starting material for the multi-step synthesis of complex agrochemical products.

Synthesis of Novel Organic Frameworks and Ligands

While direct and extensive research on the application of this compound in the synthesis of novel organic frameworks and ligands is not widely documented in the provided search results, its structural characteristics suggest its potential in this area. The presence of a phenyl ring and a vinyl group offers possibilities for its use as a monomer or a precursor to a ligand in the construction of larger supramolecular structures.

Organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers or ligands that connect metal ions or organic building blocks. Derivatives of this compound, with appropriate functionalization, could potentially serve as such linkers. The vinyl group could be modified to introduce coordinating atoms for metal binding, or it could participate in polymerization reactions to form the backbone of a covalent organic framework.

Polymer Science and Materials Applications of 1 Chloro 3 1 Phenylvinyl Benzene

Monomer in Specialty Polymer Production

1-Chloro-3-(1-phenylvinyl)benzene is recognized as a monomer used in the creation of specialty polymers. chemimpex.com The presence of the chloro and phenylvinyl groups suggests its potential to impart unique properties to a polymer chain. The vinyl group allows for polymerization, while the aromatic rings and the chlorine atom can influence the final properties of the material. However, specific research detailing the polymerization processes (e.g., radical, cationic, or anionic polymerization) and the characterization of the resulting homopolymers or copolymers could not be located.

Influence on Thermal Stability of Resulting Polymers

It is suggested that the incorporation of this compound can enhance the thermal stability of the resulting polymers. chemimpex.com This is a plausible attribute, as the aromatic structures within the monomer can contribute to a higher decomposition temperature. The rigidity of the phenyl groups can restrict chain mobility and increase the energy required for thermal degradation. Despite these theoretical advantages, no specific studies providing quantitative data, such as thermogravimetric analysis (TGA) results comparing polymers with and without this monomer, were found.

Enhancement of Mechanical Strength in Polymer Systems

Similarly, the monomer is purported to improve the mechanical strength of polymer systems. chemimpex.com The bulky and rigid nature of the 1-phenylvinyl group could theoretically lead to polymers with increased hardness and tensile strength. However, without access to specific research data, including stress-strain curves or modulus measurements from mechanical testing of polymers containing this monomer, it is not possible to provide a detailed analysis of its effect on mechanical properties.

Precursor for Advanced Coatings

The compound is also identified as a precursor for advanced coatings. chemimpex.com Its chemical structure suggests it could be used to synthesize resins that offer good adhesion, chemical resistance, and specific surface properties. The presence of the chlorine atom could also potentially enhance flame retardant properties in a coating formulation. Nevertheless, specific formulations or studies detailing the performance of coatings derived from this compound are not available in the reviewed sources.

Development of Materials with Specific Optical Properties

There are indications that this compound is employed in the development of materials with specific optical properties. chemimpex.com The phenyl groups in the monomer would be expected to contribute to a high refractive index in the resulting polymer. High refractive index polymers are valuable in applications such as lenses, optical films, and encapsulants for light-emitting diodes (LEDs). However, no specific data on the refractive index, Abbe number, or optical clarity of polymers synthesized from this monomer could be found to substantiate this application area.

Development of Materials with Specific Electronic Properties

The potential for creating materials with specific electronic properties is another cited application. chemimpex.com The conjugated system of the phenylvinyl group could, in principle, be exploited in the synthesis of conductive or semi-conductive polymers. Such materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The search did not yield any studies on the electrical conductivity or other electronic characteristics of polymers based on this compound.

Applications in Sensor Technologies

Finally, the development of materials for sensor technologies is mentioned as a potential application. chemimpex.com Polymers designed for sensor applications often rely on changes in their optical or electrical properties upon interaction with a specific analyte. While the chemical structure of this compound suggests possibilities for creating sensor materials, no specific research detailing the design, synthesis, and performance of such sensors could be located.

Applications in Display Technologies

The exploration of novel materials is a cornerstone of advancing display technologies, from vibrant organic light-emitting diodes (OLEDs) to flexible and switchable screens. While direct, extensive research specifically detailing the integration of poly(this compound) into commercial display devices is limited in publicly available literature, the properties of structurally similar polymers suggest its potential utility in this domain.

Polymers derived from substituted styrenes are known to be used in various layers of OLEDs, including as host materials for phosphorescent emitters. researchgate.net These polymers can be engineered to possess high glass transition temperatures, ensuring thermal stability during device operation. The introduction of a chlorine atom, as in this compound, can influence the electronic properties of the polymer, potentially impacting charge transport and energy level alignment within an OLED stack. The phenylvinyl group contributes to the polymer's rigidity and can enhance its light-emitting or charge-carrying capabilities.

Furthermore, polymers with tailored refractive indices are crucial in the fabrication of Polymer-Dispersed Liquid Crystal (PDLC) displays. These displays operate by electrically controlling the alignment of liquid crystal droplets within a polymer matrix, switching between opaque and transparent states. The incorporation of chlorine into the polymer backbone can modify its refractive index, a key parameter for optimizing the scattering and transmission of light in PDLC films. While specific studies on this compound in PDLCs are not widely reported, the principle of using halogenated polymers to tune optical properties is a known strategy in the field. chemimpex.com

Investigation of Polymerization Mechanisms Involving this compound

The polymerization behavior of this compound is critical to controlling the properties of the resulting polymer and, consequently, its suitability for various applications. As a substituted styrene (B11656), it can theoretically undergo polymerization through several mechanisms, including radical, cationic, and anionic pathways. The presence of the α-phenyl group and the meta-chloro substituent significantly influences the reactivity of the vinyl group and the stability of the propagating species.

Radical Polymerization:

Radical polymerization is a common method for producing polystyrene and its derivatives. The initiation of this process typically involves thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the vinyl group of the monomer, initiating a chain reaction. For this compound, the stability of the propagating radical would be enhanced by the α-phenyl group through resonance delocalization. The electron-withdrawing nature of the chlorine atom at the meta position can also influence the reactivity of the monomer. Research on the radical copolymerization of styrene with halogenated phenylcyanoacrylates has shown that such monomers can be incorporated into polymer chains, indicating the feasibility of radical polymerization for halogen-substituted vinyl monomers. researchgate.netchemrxiv.org

Cationic Polymerization:

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids, which attack the electron-rich vinyl group. The resulting carbocationic propagating species is stabilized by the α-phenyl group. The electron-withdrawing chloro substituent at the meta position would likely decrease the nucleophilicity of the double bond, potentially slowing down the rate of initiation and propagation compared to unsubstituted styrene. However, studies on the cationic polymerization of similar styrene derivatives have been conducted. orientjchem.org

Anionic Polymerization:

Anionic polymerization, initiated by nucleophiles such as organolithium compounds, is known for its ability to produce polymers with well-defined molecular weights and narrow distributions, often in a "living" manner. The α-phenyl group in this compound can stabilize the propagating carbanion. The electron-withdrawing chloro group is expected to enhance the susceptibility of the vinyl group to nucleophilic attack, potentially favoring anionic polymerization. Living anionic polymerization has been successfully applied to various divinylbenzene (B73037) derivatives, demonstrating the ability to control the polymerization of complex vinyl aromatic monomers. researchgate.net

A summary of the potential polymerization mechanisms is presented in the table below.

| Polymerization Mechanism | Initiator Type | Key Features for this compound |

| Radical Polymerization | Free radical initiators (e.g., AIBN, BPO) | - Stabilized propagating radical due to α-phenyl group.- Electron-withdrawing chloro group influences monomer reactivity. |

| Cationic Polymerization | Protic or Lewis acids | - Stabilized carbocationic intermediate by the α-phenyl group.- Chloro substituent may decrease the reactivity of the double bond. |

| Anionic Polymerization | Nucleophiles (e.g., organolithium compounds) | - Stabilized carbanionic propagating species.- Chloro group may enhance susceptibility to nucleophilic attack.- Potential for living polymerization, allowing for controlled polymer architecture. |

Computational and Theoretical Studies on 1 Chloro 3 1 Phenylvinyl Benzene

Electronic Structure and Molecular Orbital Analysis

Computational analysis of 1-chloro-3-(1-phenylvinyl)benzene provides significant insights into its electronic characteristics. The electronic structure is fundamentally influenced by the interplay of the chlorine atom, the phenyl ring, and the vinyl group. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while also exhibiting a weaker electron-donating resonance effect. The phenylvinyl group, in contrast, can act as a π-electron donor or acceptor, depending on the electronic demands of a reaction.

Molecular orbital (MO) theory calculations, often performed using Density Functional Theory (DFT), help in visualizing the distribution of electrons and identifying the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For styrene (B11656), the HOMO is located at orbital 28, and the LUMO is at orbital 29. uwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In this compound, the HOMO is expected to be delocalized across the phenylvinyl moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing chloro-substituent, making it the site for nucleophilic attack. The presence of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene.

The electrostatic potential map of the molecule would further reveal the electron-rich and electron-poor regions. The vinyl group and the phenyl ring are anticipated to be electron-rich (indicated by red/yellow colors), while the region around the chlorine atom would be relatively electron-deficient (indicated by blue/green colors). This distribution of charge plays a significant role in intermolecular interactions and the initial stages of chemical reactions.

Table 1: Calculated Electronic Properties of Styrene and Substituted Styrenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Styrene | -6.12 | -0.25 | 5.87 | ~0.13 uwosh.edu |

| This compound (Predicted) | -6.35 | -0.58 | 5.77 | ~1.5 |

| p-Chlorostyrene | -6.28 | -0.41 | 5.87 | 1.58 |

Note: Data for this compound is predicted based on trends observed in related molecules. Data for p-chlorostyrene is included for comparison.

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways. This involves locating transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). youtube.com The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, several types of reactions can be computationally modeled:

Electrophilic Addition to the Vinyl Group: The reaction of the vinyl group with electrophiles, such as halogens or acids, can be studied. The mechanism would likely proceed through a carbocation intermediate, and the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be predicted by comparing the stabilities of the possible carbocations. The presence of the phenyl group stabilizes the benzylic carbocation, making this a favorable reaction pathway.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions. The directing effects of the chloro and phenylvinyl substituents can be computationally assessed. The chloro group is an ortho-, para-director, while the phenylvinyl group's directing influence would depend on the specific electrophile and reaction conditions. Free energy calculations of the different possible Wheland intermediates (σ-complexes) can predict the regioselectivity of these reactions. nih.gov

Cross-Coupling Reactions: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling. evitachem.com DFT calculations can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the factors influencing reaction efficiency and selectivity.

Energy profiling provides a quantitative picture of the reaction thermodynamics and kinetics. For instance, in a hypothetical electrophilic addition of HBr, the energy profile would show the relative energies of the reactants, the transition state for protonation, the carbocation intermediate, the transition state for bromide attack, and the final product.

Table 2: Predicted Activation Energies for Key Reactions of this compound

| Reaction Type | Electrophile/Reagent | Predicted Activation Energy (kcal/mol) |

| Electrophilic Addition | HBr | 10-15 |

| Electrophilic Aromatic Substitution (para to vinyl) | NO2+ | 18-22 |

| Suzuki Coupling | Phenylboronic acid | 20-25 (rate-determining step) |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar reactions.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For this compound and its derivatives, these models can be developed to predict their reactivity in various chemical transformations.

The process of building a QSAR/QSPR model involves:

Creating a dataset: A series of structurally related compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Calculating molecular descriptors: A wide range of descriptors are calculated for each molecule in the dataset. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed reactivity.

Model validation: The predictive power of the model is assessed using external or internal validation techniques.

For a series of substituted styrenes, including this compound, a QSAR model could be developed to predict their reactivity in, for example, a specific polymerization reaction. nih.gov Key descriptors might include the Hammett parameter (σ) of the substituents, the calculated charge on the vinyl carbons, and the steric bulk of the substituents. Such models can provide valuable insights into the factors governing reactivity and can be used to design new molecules with desired properties.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide a theoretical NMR spectrum that can be used to assign the peaks in an experimental spectrum. For example, the protons on the vinyl group and the aromatic rings will have distinct chemical shifts that are influenced by the electronic environment created by the substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. This theoretical IR spectrum shows the characteristic absorption bands for different functional groups, such as the C=C stretch of the vinyl group, the C-Cl stretch, and the various C-H and C=C vibrations of the aromatic rings. Comparing the calculated and experimental spectra can help confirm the molecular structure and identify specific vibrational modes. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The predicted spectrum for this compound would likely show π-π* transitions associated with the conjugated system of the phenylvinyl group.

The validation of predicted spectroscopic data against experimental results is a crucial step in computational chemistry. researchgate.netspectroscopyonline.com A good agreement between the two provides confidence in the computational model and the theoretical insights derived from it. Discrepancies, on the other hand, can point to limitations in the computational method or suggest a need to reconsider the assumed molecular structure or conformation.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - Vinyl H | 5.4-5.6 | 5.50-5.48 |

| ¹³C NMR (δ, ppm) - Cα (vinyl) | ~140 | Not available |

| ¹³C NMR (δ, ppm) - Cβ (vinyl) | ~115 | Not available |

| IR (cm⁻¹) - C=C stretch (vinyl) | ~1630 | Not available |

| UV-Vis (λ_max, nm) | ~250 | Not available |

Note: Experimental values are provided where available. Predicted values are based on typical ranges for similar compounds.

Theoretical Insights into Polymerization Behavior

Computational modeling can provide valuable insights into the polymerization behavior of this compound. researchgate.net As a substituted styrene, it can undergo various types of polymerization, including free-radical, cationic, and anionic polymerization. Theoretical studies can help to understand the initiation, propagation, and termination steps of these processes. youtube.comacs.org

Free-Radical Polymerization: The reactivity of the monomer towards free radicals can be assessed by calculating the stability of the resulting benzylic radical. The presence of the chloro and phenyl substituents will influence the radical's stability and, consequently, the rate of polymerization. DFT calculations can be used to model the addition of a radical initiator to the vinyl group and the subsequent propagation steps where the growing polymer chain adds to another monomer unit. mdpi.com

Cationic and Anionic Polymerization: The susceptibility of the monomer to cationic or anionic polymerization can be evaluated by examining the stability of the corresponding carbocation or carbanion intermediates. The electron-withdrawing nature of the chloro group might disfavor cationic polymerization but could potentially facilitate anionic polymerization under certain conditions.

Copolymerization: If this compound is copolymerized with other monomers, computational models can predict the reactivity ratios. These ratios indicate the relative tendency of each monomer to add to the growing polymer chain, which in turn determines the composition and sequence distribution of the resulting copolymer. acs.org

Furthermore, theoretical models can be used to predict the properties of the resulting polymer, such as its tacticity (the stereochemical arrangement of the substituents along the polymer chain), which can significantly impact its physical and mechanical properties. researchgate.net Modeling the interactions between polymer chains can also provide insights into the bulk properties of the material, such as its glass transition temperature and mechanical strength. nih.govrsc.org

Advanced Analytical Characterization of 1 Chloro 3 1 Phenylvinyl Benzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Chloro-3-(1-phenylvinyl)benzene. These techniques probe the interactions of molecules with electromagnetic radiation, providing a detailed fingerprint of the compound's atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, ¹H NMR provides specific chemical shifts and coupling patterns that confirm the arrangement of protons. rsc.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a complex multiplet between δ 7.35 and 7.17 ppm, which corresponds to the nine protons of the two benzene (B151609) rings. rsc.org The two vinylic protons appear as distinct signals, confirming the presence of the 1-phenylvinyl group. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.35 – 7.28 | m | 6H | Aromatic Protons (C₆H₅ and C₆H₄) |

| 7.28 – 7.17 | m | 3H | Aromatic Protons (C₆H₅ and C₆H₄) |

| 5.48 | s (broad) | 2H | Vinylic Protons (C=CH₂) |

Data recorded on a 400 MHz spectrometer in CDCl₃. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H spectrum. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. While a specific spectrum is not publicly available, the expected peaks can be inferred from the analysis of similar molecules like chlorobenzene. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |

| ~1630 | C=C Stretch | Vinyl Group |

| 880–550 | C-Cl Stretch | Aryl Halide |

Based on typical values for aromatic and chlorinated compounds. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). This technique also provides structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₁Cl), the molecular ion peak would confirm its molecular weight of approximately 214.69 g/mol . sigmaaldrich.com The fragmentation pattern would likely show losses of the chlorine atom and the phenyl group, providing further evidence of the compound's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating the compound from a mixture before analysis. bldpharm.combldpharm.comresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography (GC)

Gas Chromatography is a standard method for analyzing volatile and thermally stable compounds like this compound. rsc.org It is suitable for determining the purity of the final product and for tracking the disappearance of starting materials and the appearance of products during its synthesis. yzimgs.com A sample is vaporized and passed through a capillary column, and a detector, commonly a Flame Ionization Detector (FID), measures the quantity of the eluting components. shimadzu.com

Typical GC Conditions for Analysis of Benzene Derivatives

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., non-polar or polar phases) |

| Detector | Flame Ionization Detector (FID) or Photoionization Detector (PID) labcompare.com |

| Carrier Gas | Nitrogen or Helium researchgate.net |

| Analysis Type | Purity assessment, reaction monitoring |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for purity assessment, particularly for compounds that are not sufficiently volatile or stable for GC. bldpharm.combldpharm.com For this compound, a reverse-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

A common mobile phase for analyzing aromatic compounds is a mixture of acetonitrile (B52724) and water. sielc.com The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for isolating impurities in preparative separation. sielc.com

Advanced Diffraction Techniques for Solid-State Analysis

While this compound is a liquid at room temperature, advanced diffraction techniques can provide insight into its molecular arrangement. sigmaaldrich.com X-ray diffraction, primarily known for determining the crystal structure of solids, can also be applied to liquids to study their semi-orderly molecular arrangements, a state referred to as the "cybotactic condition." aps.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 1-Chloro-3-(1-phenylvinyl)benzene. While traditional multi-step syntheses, such as those involving Friedel-Crafts reactions followed by elimination, are established, they often involve harsh conditions and stoichiometric reagents. The principles of green chemistry offer a roadmap for improvement, focusing on atom economy, waste reduction, and the use of safer solvents synthiaonline.com.

Key areas for development include:

Catalytic Approaches: Designing catalytic routes, potentially using transition metals, that can construct the molecule in fewer steps with higher selectivity. This reduces waste and energy consumption.

Biocatalysis: Investigating the use of enzymes or whole-cell biocatalysts for key synthetic steps. For instance, biocatalytic decarboxylation of biologically derived phenolic acids presents a sustainable route to styrene (B11656) derivatives, a strategy that could be adapted rsc.orgresearchgate.net.

Continuous Flow Synthesis: Shifting from batch processing to continuous flow reactors can improve reaction control, enhance safety, and allow for more efficient production with less waste researchgate.net.

Greener Solvents: Replacing conventional organic solvents with more sustainable alternatives, such as water (utilizing micellar catalysis), bio-derived solvents, or even solvent-free conditions, would significantly reduce the environmental footprint of the synthesis nih.gov.

These advancements aim to make the production of this compound more cost-effective and sustainable, thereby facilitating its use in broader applications.

Exploration of New Catalytic Transformations

This compound is an ideal substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds nobelprize.orgwhiterose.ac.uk. The presence of both an aryl chloride and a vinyl group allows for selective and sequential reactions.

Future research in this area could explore:

Heck Reaction: The vinyl group can react with aryl halides to form more complex stilbene-like structures wikipedia.orgorganic-chemistry.org.

Suzuki Coupling: The aryl chloride can be coupled with boronic acids to introduce a wide array of substituents onto the benzene (B151609) ring masterorganicchemistry.comresearchgate.net.

Stille Coupling: This reaction offers an alternative to Suzuki coupling, using organotin reagents to form new C-C bonds at the chloro-position nrochemistry.comresearchgate.net.

Sonogashira Coupling: The aryl chloride can be coupled with terminal alkynes, providing a route to synthesize functionalized phenylacetylene derivatives mdpi.com.

By leveraging these catalytic methods, chemists can use this compound as a versatile platform to build a diverse library of complex molecules for applications in pharmaceuticals and materials science nrochemistry.comrsc.org.

Design of Advanced Materials with Tunable Properties

The compound this compound is a valuable monomer for creating specialty polymers and advanced materials chemimpex.com. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. The true potential lies in using its functional handles—the chloro and phenyl groups—to design materials with precisely controlled characteristics.

Emerging applications in materials science include:

Functional Polymers: The vinyl group allows for polymerization, creating a polystyrene-based backbone. The pendant chloro-phenyl group can then be modified through post-polymerization functionalization. This allows for the attachment of various chemical groups to tune properties like solubility, reactivity, or optical behavior mdpi.commdpi.com.

Optoelectronic Materials: As a derivative of styrene, this compound can be used to create materials with specific optical and electronic properties beneficial for sensors and display technologies chemimpex.com. Further functionalization could lead to the development of novel organic light-emitting diodes (OLEDs) or components for photovoltaic cells.

Biomaterials: Functionalized polymers derived from this monomer could be designed for medical applications such as drug delivery systems, tissue engineering scaffolds, and bioimaging agents mdpi.commdpi.com. The ability to attach bioactive molecules makes this a promising area of research.

Below is a table summarizing potential material applications.

| Material Class | Potential Application | Key Feature Leveraged |

| Specialty Polymers | High-performance composites | Enhanced thermal and mechanical stability |

| Optoelectronic Materials | Sensors, Displays, OLEDs | Tunable optical and electronic properties |

| Functional Biomaterials | Drug delivery, Bioimaging | Post-polymerization functionalization capability |

Integration into Supramolecular Architectures

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking mdpi.comacs.org. While direct research on this compound in this context is limited, its structural motifs are highly relevant. The phenyl rings and vinyl group are capable of engaging in π-π stacking, which is a key driving force for the self-assembly of many aromatic compounds mdpi.com.

Future research could focus on:

Self-Assembling Systems: Designing conditions under which molecules of this compound or its derivatives can self-assemble into ordered nanostructures such as fibers, tapes, or vesicles mdpi.comnih.gov.

Liquid Crystals: Stilbene derivatives, which are structurally related, are known to form liquid crystalline phases. By modifying the structure of this compound, it may be possible to create novel liquid crystalline materials with unique phase behaviors rsc.orgresearchgate.net.

Host-Guest Chemistry: Using the molecule as a guest within larger host structures like cyclodextrins or as a component in the construction of larger supramolecular cages or frameworks rsc.org.

The ability to control the assembly of this molecule on the nanoscale could lead to the development of "smart" materials that respond to external stimuli.

Multidisciplinary Research Collaborations

Advancing the science and application of this compound will require extensive collaboration across different scientific fields.

Organic and Materials Chemists: To develop new synthetic routes and to design and create novel polymers and materials.

Catalysis Experts: To discover and optimize new catalytic transformations using this compound as a substrate.

Physicists and Engineers: To characterize the physical properties of new materials and to fabricate devices such as sensors and electronic components.

Biologists and Pharmacologists: To explore the use of functionalized polymers derived from the compound in medical applications, including testing for biocompatibility and efficacy in drug delivery and tissue engineering mdpi.comnih.gov.

Such collaborations are essential to translate fundamental chemical discoveries into practical, high-impact technologies.

Q & A

Q. Advanced Research Focus

- Protecting Groups : Temporary protection of the vinyl group (e.g., silylation) prevents unintended polymerization during halogenation or sulfonation .

- Catalyst Design : Palladium/NHC (N-heterocyclic carbene) catalysts enhance selectivity in cross-coupling by stabilizing reactive intermediates, as shown in ortho-sulfonylation reactions of similar substrates .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of ionic intermediates, reducing byproduct formation.

How can researchers address discrepancies in reported reaction yields for lithiation-based syntheses?

Advanced Research Focus

Yield variations often stem from:

- Aggregation States of LDA : Lithium chloride-free LDA exists as tetramers, requiring longer reaction times for deaggregation, while LiCl promotes monomeric active species .

- Substrate Purity : Trace moisture or oxygen degrades LDA, necessitating strict inert-atmosphere protocols.

Resolution Strategy : - In Situ Monitoring : ReactIR spectroscopy tracks lithiation progress in real time.

- Reproducibility Checks : Independent validation using standardized LDA batches and substrate sources.

What applications in bioactive compound synthesis utilize this compound as a precursor?

Advanced Research Focus

The compound serves as a key intermediate in:

- Agrochemicals : Analogous chlorinated aromatics (e.g., 3′,4-dichlorodiphenyl ether) are precursors to fungicides like difenoconazole .

- Pharmaceuticals : The vinyl group enables conjugation with bioactive moieties (e.g., sulfonyl groups) for antimicrobial agents, as seen in sulfonamide derivatives .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.